3-Benzyloxypyridine chemical properties
3-Benzyloxypyridine chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Benzyloxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzyloxypyridine is a heterocyclic aromatic ether that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its structure, which marries a pyridine core with a benzyl protecting group, offers a unique combination of stability and reactive potential. The pyridine motif is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] The benzyloxy group, in turn, provides a robust yet selectively cleavable protecting group for the 3-hydroxy functionality, enabling complex, multi-step synthetic sequences.
This guide provides a comprehensive exploration of the core chemical properties of 3-benzyloxypyridine, moving beyond a simple recitation of facts to delve into the causality behind its synthesis, reactivity, and characterization. The insights and protocols presented herein are designed to be a self-validating resource for professionals engaged in synthetic chemistry and drug discovery.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in a chemical system. 3-Benzyloxypyridine is a solid at room temperature, a property stemming from its planar aromatic systems which allow for efficient crystal lattice packing. Its key identifiers and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO | PubChem[2] |
| Molecular Weight | 185.22 g/mol | PubChem[2] |
| IUPAC Name | 3-(phenylmethoxy)pyridine | PubChem[2] |
| CAS Number | 76509-17-6 | PubChem[2] |
| Appearance | Solid | Sigma-Aldrich |
| SMILES | C1=CC=C(C=C1)COC2=CN=CC=C2 | PubChem[2] |
| InChI Key | LLWFWIZOFFLRKC-UHFFFAOYSA-N | Sigma-Aldrich |
Synthesis: The Williamson Ether Synthesis Approach
The most direct and widely employed method for preparing 3-benzyloxypyridine is the Williamson ether synthesis. This venerable reaction remains a cornerstone of ether formation due to its reliability and broad substrate scope.[3]
Mechanistic Rationale
The synthesis proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[3][4] The choice of this pathway is deliberate and effective for several reasons:
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Nucleophile Generation: 3-Hydroxypyridine is weakly acidic. Its deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) generates the corresponding pyridinolate anion. This anion is an excellent nucleophile, with the negative charge delocalized into the pyridine ring, yet readily available on the oxygen atom.
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Electrophile Choice: Benzyl halides (bromide or chloride) are ideal electrophiles for S_N2 reactions. They are primary halides, minimizing the competing E2 elimination pathway.[4][5] Furthermore, the S_N2 transition state is stabilized by the adjacent phenyl ring, accelerating the reaction.
The overall transformation is a robust and high-yielding process for accessing the target ether.
Experimental Protocol: Synthesis of 3-Benzyloxypyridine
This protocol is a representative procedure derived from established principles of the Williamson ether synthesis.[4][5]
Reagents:
-
3-Hydroxypyridine
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Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)
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Benzyl bromide or Benzyl chloride
-
Anhydrous Dimethylformamide (DMF) or Acetone
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Ethyl acetate
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 3-hydroxypyridine (1.0 eq).
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Solvent Addition: Add anhydrous DMF (or acetone) to dissolve the 3-hydroxypyridine.
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Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the alkoxide. The reaction is exothermic and produces hydrogen gas, necessitating a controlled addition and a nitrogen atmosphere. If using a weaker base like K₂CO₃ (2-3 eq), the reaction may require heating.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Electrophile Addition: Cool the mixture back to 0 °C. Add benzyl bromide (1.1 eq) dropwise via the dropping funnel.
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Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 3-benzyloxypyridine.
Synthesis Workflow Diagram
Caption: Workflow for the Williamson ether synthesis of 3-benzyloxypyridine.
Chemical Reactivity and Synthetic Utility
3-Benzyloxypyridine is not merely an end product but a versatile intermediate. Its reactivity can be categorized by transformations involving the ether linkage and the pyridine ring itself.
Cleavage of the Benzyl Ether (Deprotection)
The benzyl group is prized as a protecting group because of its stability to a wide range of conditions (e.g., acidic, basic, many oxidizing/reducing agents) and its susceptibility to facile cleavage under specific, mild conditions.
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Hydrogenolysis: The most common method for debenzylation is catalytic hydrogenolysis. Stirring a solution of 3-benzyloxypyridine in a solvent like ethanol or ethyl acetate under an atmosphere of hydrogen gas with a palladium-on-carbon (Pd/C) catalyst efficiently cleaves the C-O bond, liberating 3-hydroxypyridine and toluene. This reaction is clean, high-yielding, and occurs under neutral conditions.
Reactivity of the Pyridine Ring
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Electrophilic Aromatic Substitution: The pyridine ring is electron-deficient compared to benzene and is generally deactivated towards electrophilic aromatic substitution. The ring nitrogen directs incoming electrophiles to the meta-position (C4 and C6). The benzyloxy group, being an ortho-, para-director, would favor substitution at C2 and C4. The interplay of these effects means that electrophilic substitution, if it occurs, is most likely at the C4 position, which is meta to the nitrogen and para to the activating benzyloxy group. However, harsh conditions are typically required.
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Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly with a leaving group at the 2- or 4-positions. Derivatives like 3-benzyloxy-2-halopyridine would be valuable substrates for S_NAr reactions.
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N-Alkylation and N-Oxidation: The lone pair of electrons on the pyridine nitrogen remains available for reaction with electrophiles. Treatment with an alkyl halide can form a pyridinium salt, while reaction with an oxidant like m-CPBA can yield the corresponding N-oxide.[6]
Reactivity Pathways Diagram
Caption: Key chemical transformations of 3-benzyloxypyridine.
Spectroscopic Characterization
Unambiguous identification of 3-benzyloxypyridine is achieved through a combination of spectroscopic techniques. The expected data provides a fingerprint for the molecule.
| Technique | Expected Characteristics |
| ¹H NMR | ~7.2-7.4 ppm (m, 5H): Phenyl protons of the benzyl group. ~8.2-8.4 ppm (m, 2H): Pyridine protons at C2 and C6. ~7.2-7.4 ppm (m, 2H): Pyridine protons at C4 and C5. ~5.1 ppm (s, 2H): Benzylic methylene (-CH₂-) protons. |
| ¹³C NMR | ~155 ppm: Pyridine C3 (attached to oxygen). ~140-145 ppm: Pyridine C2 and C6. ~120-138 ppm: Phenyl carbons and pyridine C4/C5. ~70 ppm: Benzylic methylene (-CH₂-) carbon. |
| IR (Infrared) | ~3030 cm⁻¹: Aromatic C-H stretch. ~2900 cm⁻¹: Aliphatic C-H stretch (benzylic). ~1580, 1480 cm⁻¹: Aromatic C=C ring stretching. ~1250 cm⁻¹: Aryl ether C-O stretch. |
| MS (Mass Spec.) | m/z 185 [M]⁺: Molecular ion peak. m/z 91 [C₇H₇]⁺: Tropylium ion (base peak), from cleavage of the benzyl group. |
Note: Specific chemical shifts (ppm) are predictive and can vary based on solvent and instrument.
Safety, Handling, and Storage
Adherence to proper safety protocols is paramount when working with any chemical reagent.
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Hazard Identification: 3-Benzyloxypyridine is classified as an acute oral toxicant (Category 4) and may cause skin and eye irritation. The GHS07 pictogram (exclamation mark) is applicable.
-
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[8][9]
Applications in Medicinal Chemistry
The 3-alkoxypyridine scaffold is a privileged structure in drug discovery. 3-Benzyloxypyridine serves as a key intermediate for accessing analogs of this class. For instance, its derivatives have been investigated for their activity as inhibitors of mitogen-activated protein kinase p38α, a target implicated in inflammatory diseases. The ability to install the benzyloxy group and later remove it to unmask the 3-hydroxy functionality allows for late-stage diversification of complex molecules, a critical strategy in the optimization of lead compounds.
Conclusion
3-Benzyloxypyridine is a compound of significant utility, bridging the gap between simple building blocks and complex, functionalized heterocyclic systems. A thorough understanding of its properties—from its straightforward synthesis via the Williamson ether reaction to its predictable reactivity and spectroscopic signature—empowers researchers to leverage this molecule effectively. Its stability, coupled with the versatile chemistry of the pyridine ring and the lability of the benzyl protecting group, ensures its continued relevance in the fields of organic synthesis and drug development.
References
-
Synthesis of 3-Benzyloxy-2-formylpyridine. PrepChem.com. Available from: [Link]
-
Synthesis of 3-benzyloxy-5-bromopyridine. PrepChem.com. Available from: [Link]
-
3-Benzyloxypyridine. PubChem, National Institutes of Health. Available from: [Link]
-
Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Quick Company. Available from: [Link]
-
A kind of synthetic method of n-benzyl-3-hydroxypiperidine. Patsnap. Available from: [Link]
-
STEP A: Preparation of 2-amino-3-benzyloxypyridine. PrepChem.com. Available from: [Link]
-
2-Amino-3-benzyloxypyridine. PubChem, National Institutes of Health. Available from: [Link]
-
3-Benzylpyridine. PubChem, National Institutes of Health. Available from: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]
-
Williamson Ether Synthesis. YouTube (Professor Dave Explains). Available from: [Link]
-
3-Benzyloxy-2-methyl Propanoate. Organic Syntheses. Available from: [Link]
-
Williamson ether synthesis. Wikipedia. Available from: [Link]
-
2-Amino-3-benzyloxypyridine. ChemBK. Available from: [Link]
-
Spectral characteristics of 2-amino-3-benzyloxy pyridine: Effects of solvents, pH, and β-cyclodextrin. ResearchGate. Available from: [Link]
-
De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI. Available from: [Link]
-
Synthesis of 3-Amino-5-hydroxy- and 3-Amino-5-methoxypyridines. J-STAGE. Available from: [Link]
-
2-amino-3-benzyloxypyridine (C12H12N2O). PubChemLite. Available from: [Link]
-
Novel reduction of 3-hydroxypyridine and its use in the enantioselective synthesis... Royal Society of Chemistry. Available from: [Link]
-
3-(Benzyloxy)-5-bromopyridine. PubChem, National Institutes of Health. Available from: [Link]
-
3-(Benzyloxy)pyridine-2-amine. AR Life Sciences. Available from: [Link]
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube (ChemComplete). Available from: [Link]
-
NMR Spectroscopy. University of Wisconsin-Madison. Available from: [Link]
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. YouTube (ChemComplete). Available from: [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central, National Institutes of Health. Available from: [Link]
-
Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Cureus. Available from: [Link]
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Benzyloxypyridine | C12H11NO | CID 10012635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine [quickcompany.in]
- 7. echemi.com [echemi.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. echemi.com [echemi.com]
